3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2N5O3S/c1-12-22-16(11-17(23-12)24-6-8-27-9-7-24)20-4-5-21-28(25,26)13-2-3-14(18)15(19)10-13/h2-3,10-11,21H,4-9H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACIPQYPNPVDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 446.4 g/mol. The structural characteristics include a dichloro-substituted benzene ring and a morpholinopyrimidine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. The morpholinopyrimidine component is known to interact with various targets, including kinases and transcription factors, which play significant roles in cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells.
- Receptor Binding : It may also bind to specific receptors involved in signal transduction pathways, influencing cellular responses to growth factors and cytokines.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various assays.
Table 1: Summary of Biological Activities
| Activity Type | Target | Assay Method | Result |
|---|---|---|---|
| Enzyme Inhibition | Dihydrofolate Reductase | IC50 Assay | IC50 = 72 nM |
| Antiproliferative | Cancer Cell Lines | MTT Assay | Significant reduction in viability |
| Antimicrobial | Bacterial Strains | Zone of Inhibition | Moderate activity observed |
| Cytotoxicity | Normal Cell Lines | LDH Release Assay | Low cytotoxicity |
Case Studies
- Anticancer Activity : In a study focused on various cancer cell lines, the compound demonstrated significant antiproliferative effects, particularly against breast and colon cancer cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : The compound exhibited moderate antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications on the pyrimidine ring significantly affected the potency of the compound. Electron-withdrawing groups at specific positions enhanced its inhibitory effects on target enzymes, emphasizing the importance of structural optimization for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The compound shares structural motifs with other β3-AR agonists, such as CGP 12177 and early-generation candidates like BRL 37344 and CL 316,243 . These agents typically feature aryl sulfonamide or heterocyclic cores with substitutions aimed at enhancing β3-AR affinity. Key distinctions include:
Efficacy and Species Discrepancies
A critical issue in β3-AR agonist development is the divergence between rodent and human receptor pharmacology. For example, CL 316,243 shows potent anti-obesity effects in rats but fails in humans due to low efficacy at the human β3-AR and competing activity at β1/β2-ARs . In contrast, CGP 12177 demonstrates functional β3-AR agonism in human adipose tissue, albeit with antagonism at β1/β2-ARs, complicating its therapeutic utility. The morpholine and pyrimidine groups in the target compound may address these issues by enhancing receptor specificity or metabolic stability, though empirical data are lacking.
Selectivity and Side Effects
Early β3-AR agonists like BRL 37344 suffered from off-target effects (e.g., tachycardia via β1/β2-AR activation). The target compound’s dichlorobenzenesulfonamide group may reduce off-target binding, while the morpholine moiety could improve solubility and reduce prodrug dependence—a common pitfall in earlier candidates . However, without direct comparative studies, these advantages remain speculative.
Research Findings and Limitations
Preclinical Data Gaps
No direct preclinical or clinical data on the compound are available in the provided evidence.
- Human β3-AR Efficacy : The human β3-AR has lower agonist responsiveness compared to rodents, necessitating compounds with higher intrinsic efficacy.
- Thermogenic Tissue Density : Low β3-AR expression in human adipose tissue may limit therapeutic effects unless the compound exhibits exceptional potency .
Q & A
Q. What are the foundational steps for synthesizing 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide?
The synthesis involves sequential reactions: (i) formation of the sulfonamide linkage via nucleophilic substitution between a chlorinated benzenesulfonyl chloride and an ethylenediamine derivative, and (ii) coupling of the morpholinopyrimidine moiety under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or NMP. Key intermediates should be purified via column chromatography to ensure high yields (>70%) .
Q. Which spectroscopic techniques are critical for structural validation?
Use a combination of:
- NMR : Confirm proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm, sulfonamide NH at δ 8.1–8.3 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₉H₂₂Cl₂N₅O₃S: 482.09).
- X-ray crystallography (if crystalline) : Resolve bond angles and torsional strain using SHELX programs for refinement .
Q. How can solubility challenges be addressed during biological assays?
Optimize solubility using DMSO as a stock solvent (≤1% v/v) and dilute into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400). Conduct dynamic light scattering (DLS) to confirm colloidal stability .
Advanced Research Questions
Q. What strategies improve synthetic yield and purity in multi-step reactions?
- Temperature control : Maintain 60–80°C during sulfonamide coupling to minimize side reactions.
- Catalyst optimization : Use Pd/C or CuI for Suzuki-Miyaura coupling of pyrimidine intermediates.
- Workup protocols : Employ aqueous washes (NaHCO₃ for acidic byproducts) and recrystallization (ethanol/water) for final purification .
Q. How can molecular docking predict target binding interactions?
Utilize AutoDock Vina with the following parameters:
- Grid box : Center on the active site (e.g., ATP-binding pocket of kinases).
- Scoring function : Evaluate binding affinity (ΔG ≤ −8 kcal/mol suggests strong interaction).
- Validation : Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) .
Q. What experimental designs resolve contradictions in enzyme inhibition data?
- Dose-response curves : Test 10 concentrations (1 nM–100 µM) to calculate IC₅₀ values.
- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. How do substituents influence biological activity?
- Morpholine group : Enhances solubility and hydrogen bonding with catalytic lysine residues.
- Dichlorophenyl moiety : Increases hydrophobic interactions in deep binding pockets.
- Ethylenediamine linker : Balances conformational flexibility and rigidity for target engagement .
Q. What methodologies assess environmental fate and degradation pathways?
- Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C, monitor via LC-MS for breakdown products.
- Photodegradation : Expose to UV light (254 nm) and identify intermediates using QTOF-MS.
- Soil/water partitioning : Measure logP (octanol-water) and bioaccumulation potential .
Data Analysis & Validation
Q. How should crystallographic data be refined to resolve structural ambiguities?
Use SHELXL for anisotropic refinement of heavy atoms (Cl, S) and constrain hydrogen atoms via HFIX commands. Validate with R-factor convergence (R₁ < 0.05) and check for missing electron density in Fo-Fc maps .
Q. What statistical approaches handle variability in biological replicates?
Apply ANOVA for multi-group comparisons (e.g., dose-dependent effects) and post-hoc tests (Tukey’s HSD) to control type I errors. Use nonlinear regression (log[inhibitor] vs. response) for IC₅₀ calculations .
Methodological Challenges
Q. How can metabolic stability be evaluated in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor.
- LC-MS quantification : Monitor parent compound depletion (t₁/₂ > 30 min suggests stability).
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific effects .
Q. What computational tools model ADME properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
